molecular formula C16H22N2O2 B2761511 (1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1421531-02-3

(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2761511
CAS No.: 1421531-02-3
M. Wt: 274.364
InChI Key: QLLRCZYCFIOGDC-UHFFFAOYSA-N
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Description

(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the class of compounds known as bicyclic amines, which have been shown to have a wide range of biological activities. In 2.1]octane-8-carboxamide.

Scientific Research Applications

Enantiomeric Purity and Asymmetric Synthesis

A study highlights the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from a related compound, showcasing its utility in asymmetric syntheses. These derivatives were efficiently used as chiral auxiliaries in Michael-type reactions, underscoring the potential of such compounds in enantioselective catalysis (Martens & Lübben, 1991).

Reactivity with Bases

Research on the reactivity of azabicyclic compounds with bases revealed that treating these compounds with various bases, particularly amines, leads to significant chemical transformations. This process involves the opening of the pyrrolidine ring and subsequent cyclization, highlighting the chemical reactivity and potential applications in synthetic organic chemistry (Ershov et al., 2001).

Synthesis of Chiral Ring Systems

Another study focused on the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. The methodology involved an intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, offering a novel approach for the preparation of bicyclic arrays and the selective oxidation of specific carbons in the carbohydrate skeleton (Francisco et al., 2003).

Constrained Dipeptide Isosteres

The development of conformationally constrained dipeptide isosteres based upon enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid demonstrates the application of such bicyclic compounds in peptidomimetic chemistry. These isosteres represent a novel class of structural elements for the design of bioactive molecules, providing insights into conformation-activity relationships (Guarna et al., 1999).

Serotonin 5-HT4 Receptor Agonists

In medicinal chemistry, a series of compounds including an azabicyclo[3.2.1]octane moiety were synthesized and evaluated for their activity as serotonin 5-HT4 receptor agonists. This research underscores the importance of structural motifs derived from azabicyclic compounds in the discovery of new therapeutics, particularly for enhancing gastrointestinal motility (Suzuki et al., 2001).

Properties

IUPAC Name

N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(18-14-8-9-15(18)12-20-11-14)17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLRCZYCFIOGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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